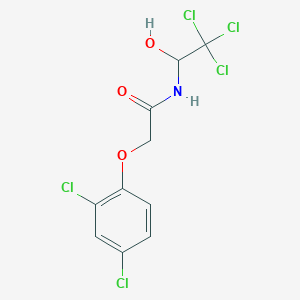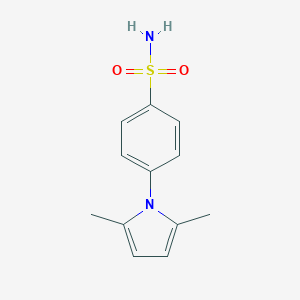
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-, also known as DMPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPA is a derivative of sulfonamide and contains a pyrrole ring that has been modified with methyl groups. This modification gives DMPA unique properties that make it a useful tool for researchers in the fields of biochemistry and pharmacology.
Mécanisme D'action
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that once Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is removed, the enzyme can resume its normal activity.
Effets Biochimiques Et Physiologiques
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- in lab experiments is its specificity. Because it binds to the active site of enzymes, it can be used to selectively inhibit the activity of a particular enzyme without affecting others. However, one limitation of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is that it can be difficult to obtain pure samples, which can affect the reliability of experimental results.
Orientations Futures
There are several potential future directions for research involving Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-. One area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Additionally, researchers may continue to explore its potential as a treatment for neurological disorders such as depression and anxiety. Finally, further research may be conducted to optimize the synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- and improve its purity for use in lab experiments.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- involves the reaction of p-toluenesulfonyl chloride with 2,5-dimethylpyrrole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-.
Applications De Recherche Scientifique
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This inhibition can have implications in the treatment of diseases such as glaucoma and epilepsy.
Propriétés
Numéro CAS |
26165-69-5 |
|---|---|
Nom du produit |
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- |
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |
Clé InChI |
STHWURXTZRCILS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Autres numéros CAS |
26165-69-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



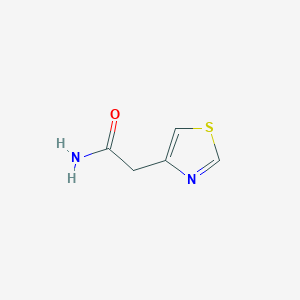
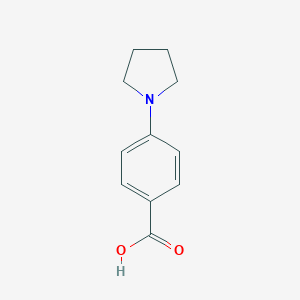
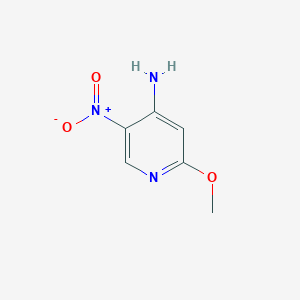
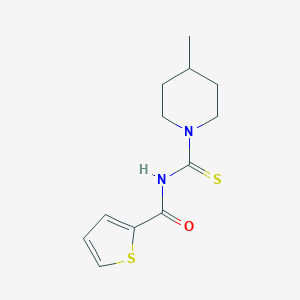
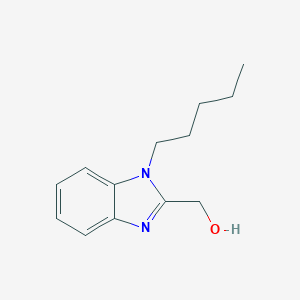
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
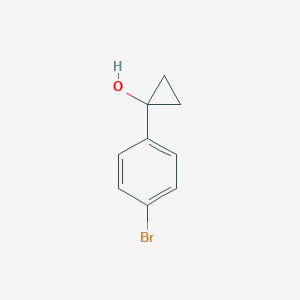
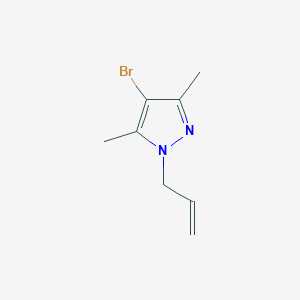
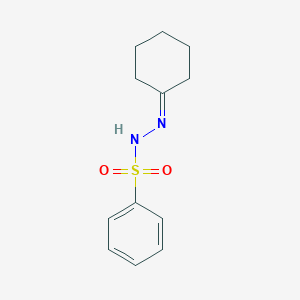
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
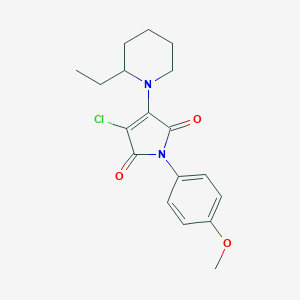
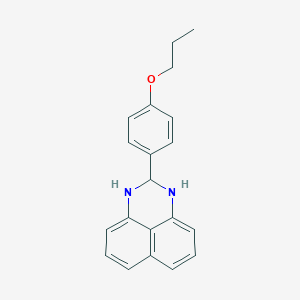
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
